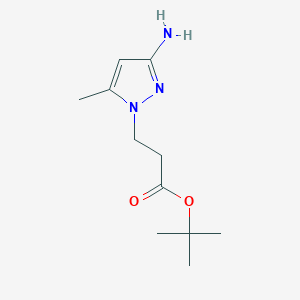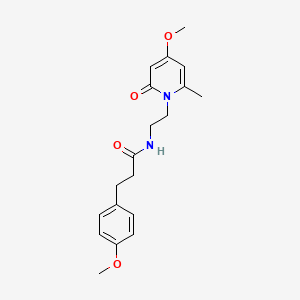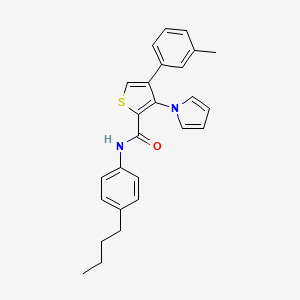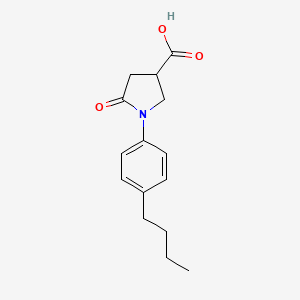
Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate is not fully understood. However, it is believed that this compound-based polymers act as electron donors and acceptors, facilitating the movement of charge carriers within the material. This results in the efficient conversion of light energy into electrical energy in the case of organic solar cells and the emission of light in the case of light-emitting diodes.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and biocompatibility, making it a suitable candidate for use in biomedical applications.
実験室実験の利点と制限
One of the main advantages of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate is its ease of synthesis from commercially available starting materials. Additionally, this compound-based polymers exhibit excellent optoelectronic properties, making them suitable for use in various organic electronic devices. However, one of the limitations of this compound is its relatively low solubility in common organic solvents, which can make it challenging to work with in the laboratory.
将来の方向性
There are several future directions for the research on Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate. One of the most promising directions is the development of this compound-based polymers for use in high-performance organic electronic devices. Additionally, the potential biomedical applications of this compound need to be explored further. The development of new synthetic methods for this compound and its derivatives can also lead to the discovery of new materials with improved properties. Finally, the use of computational methods to study the electronic properties of this compound-based polymers can provide valuable insights into their optoelectronic behavior.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its ease of synthesis, excellent optoelectronic properties, low toxicity, and biocompatibility make it a suitable candidate for use in organic electronics and biomedical applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
合成法
The synthesis of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of tert-butyl acrylate with hydrazine hydrate to form tert-butyl 3-hydrazinylpropionate. The second step involves the reaction of the intermediate product with 3-amino-5-methylpyrazole in the presence of triethylamine to form this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. This compound has been used as a building block for the synthesis of conjugated polymers that exhibit excellent optoelectronic properties, such as high charge carrier mobility and low bandgap energy. These properties make this compound-based polymers suitable for use in organic solar cells, light-emitting diodes, and field-effect transistors.
特性
IUPAC Name |
tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8-7-9(12)13-14(8)6-5-10(15)16-11(2,3)4/h7H,5-6H2,1-4H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVJLEMWTZWTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2751868.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)

![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)

![Methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2751883.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2751887.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2751888.png)
![N-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751889.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2751890.png)